molecular formula C21H33NO2 B12541287 1H-Indole-3-dodecanol, 6-methoxy- CAS No. 651331-38-3

1H-Indole-3-dodecanol, 6-methoxy-

Cat. No.: B12541287
CAS No.: 651331-38-3
M. Wt: 331.5 g/mol
InChI Key: ZYRSPLLLOIVSBB-UHFFFAOYSA-N
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Description

1H-Indole-3-dodecanol, 6-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-3-dodecanol, 6-methoxy- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Indole-3-dodecanol, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole-3-dodecanol, 6-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-dodecanol, 6-methoxy- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and differentiation .

Comparison with Similar Compounds

1H-Indole-3-dodecanol, 6-methoxy- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-dodecanol, 6-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Antimicrobial Activity

1H-Indole-3-dodecanol, 6-methoxy- has shown promising antimicrobial properties, particularly against fungal pathogens. In a study focusing on antifungal activity, the compound demonstrated potent effects against Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values of ≤0.25 µg/mL . This level of activity is comparable to some clinically used antifungal agents, suggesting potential therapeutic applications.

Table 1: Antifungal Activity of 1H-Indole-3-dodecanol, 6-methoxy-

PathogenMIC (µg/mL)
C. neoformans≤0.25

Cellular Signaling Modulation

The compound's mechanism of action involves interaction with various receptors and enzymes, potentially modulating cellular signaling pathways. This property could have far-reaching implications for its biological activity, affecting multiple physiological processes.

Structure-Activity Relationship

Understanding the structure-activity relationship of 1H-Indole-3-dodecanol, 6-methoxy- is crucial for elucidating its biological activity. The presence of the methoxy group at the 6-position of the indole ring appears to be significant for its antifungal activity . This structural feature may contribute to the compound's ability to interact with specific molecular targets in fungal cells.

Case Study: Antifungal Activity Against C. neoformans

In a comprehensive screening of indole derivatives, 1H-Indole-3-dodecanol, 6-methoxy- emerged as a potent antifungal agent against C. neoformans. The study revealed that the compound's activity was selective, showing minimal toxicity against mammalian cells . This selectivity is crucial for potential therapeutic applications, as it suggests a favorable safety profile.

Comparison with Related Compounds

To better understand the unique biological activity of 1H-Indole-3-dodecanol, 6-methoxy-, it's helpful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

CompoundAntifungal ActivityAnticancer ActivityOther Notable Activities
1H-Indole-3-dodecanol, 6-methoxy-Potent (MIC ≤0.25 µg/mL against C. neoformans)Potential (requires further study)Cellular signaling modulation
1H-Indole-3-carbaldehydeModerateLimited data availablePrecursor in organic synthesis
6-Methoxy-1H-indoleModerateLimited data availableNeurotransmitter modulation

Future Research Directions

While the current data on 1H-Indole-3-dodecanol, 6-methoxy- is promising, several areas require further investigation:

  • Mechanism of antifungal action: Detailed studies on how the compound interacts with fungal cellular components.
  • Broader antimicrobial spectrum: Testing against a wider range of pathogens, including bacteria and viruses.
  • In vivo studies: Evaluation of efficacy and safety in animal models.
  • Structure optimization: Synthesis and testing of derivatives to enhance biological activity and pharmacokinetic properties.

Properties

CAS No.

651331-38-3

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

12-(6-methoxy-1H-indol-3-yl)dodecan-1-ol

InChI

InChI=1S/C21H33NO2/c1-24-19-13-14-20-18(17-22-21(20)16-19)12-10-8-6-4-2-3-5-7-9-11-15-23/h13-14,16-17,22-23H,2-12,15H2,1H3

InChI Key

ZYRSPLLLOIVSBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCO

Origin of Product

United States

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